molecular formula C18H18N6O3S B7471365 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide

Cat. No. B7471365
M. Wt: 398.4 g/mol
InChI Key: BGQLQTKMIUFOQY-UHFFFAOYSA-N
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Description

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of indole and has been studied for its ability to inhibit certain enzymes and receptors in the body. In

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide involves the inhibition of enzymes and receptors in the body. The compound has been reported to bind to the active site of carbonic anhydrase and aldose reductase, thereby inhibiting their activity. Similarly, it has been reported to inhibit angiotensin-converting enzyme by binding to its active site. The inhibition of these enzymes and receptors leads to the suppression of certain physiological processes and has been linked to the treatment of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide have been studied extensively in vitro and in vivo. The compound has been reported to exhibit significant inhibitory activity against carbonic anhydrase, aldose reductase, and angiotensin-converting enzyme. Inhibition of these enzymes has been linked to the treatment of diseases such as glaucoma, diabetes, and hypertension. Additionally, the compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic applications in several diseases.

Advantages and Limitations for Lab Experiments

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yield and purity. Additionally, it exhibits significant inhibitory activity against several enzymes and receptors, making it a useful tool for studying their biological functions. However, the compound also has limitations. Its solubility in water is limited, which may affect its bioavailability and efficacy in in vivo studies. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.

Future Directions

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has several potential future directions for scientific research. The compound has been studied for its potential therapeutic applications in several diseases, and further studies may elucidate its efficacy and safety profile in clinical settings. Additionally, the compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic applications in several other diseases. Further studies may also explore the potential of this compound as a tool for studying the biological functions of enzymes and receptors. Finally, the synthesis method of this compound may be optimized further to improve its yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide involves the reaction of 3-(1-methyltetrazol-5-yl)aniline with 1-acetylindoline-2,3-dione in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to form the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit inhibitory activity against several enzymes and receptors, including carbonic anhydrase, aldose reductase, and angiotensin-converting enzyme. These enzymes and receptors are involved in several physiological processes and their inhibition has been linked to the treatment of diseases such as glaucoma, diabetes, and hypertension.

properties

IUPAC Name

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-12(25)24-9-8-13-11-16(6-7-17(13)24)28(26,27)20-15-5-3-4-14(10-15)18-19-21-22-23(18)2/h3-7,10-11,20H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQLQTKMIUFOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide

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